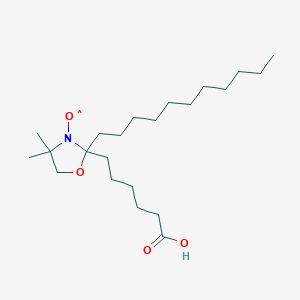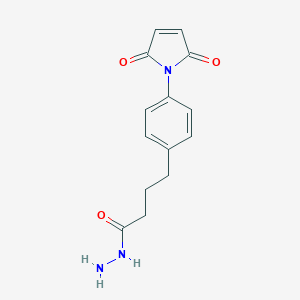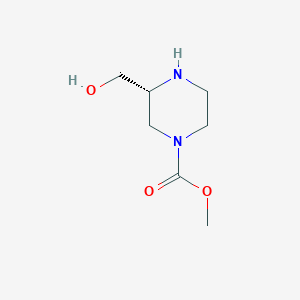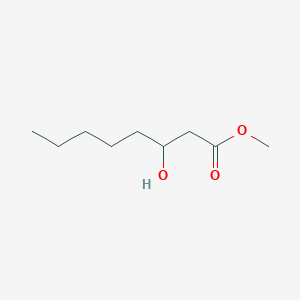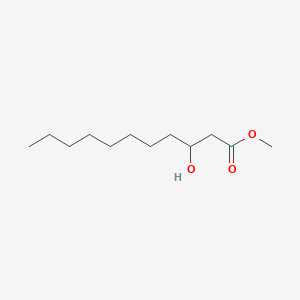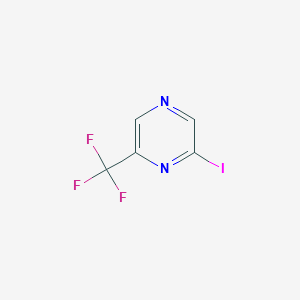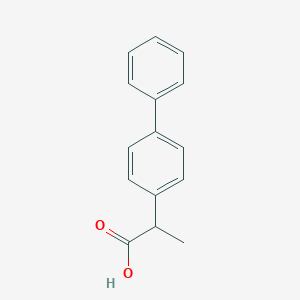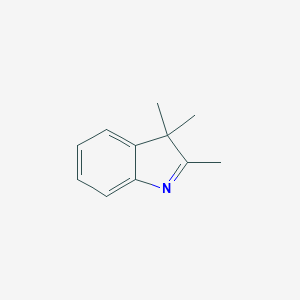![molecular formula C30H26Cl2O3 B142829 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene CAS No. 131544-83-7](/img/structure/B142829.png)
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has potential applications in medicinal chemistry. It has been studied for its potential as a selective estrogen receptor modulator (SERM) and as a potential treatment for breast cancer. It has also been studied for its potential as a ligand for the androgen receptor and as a potential treatment for prostate cancer.
Wirkmechanismus
The mechanism of action of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is not fully understood. It is believed to act as a SERM by binding to estrogen receptors and modulating their activity. It is also believed to act as a ligand for the androgen receptor and modulate its activity.
Biochemische Und Physiologische Effekte
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of prostate cancer cells in vitro. It has been shown to have an anti-estrogenic effect on the uterus and an anti-androgenic effect on the prostate.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has advantages and limitations for lab experiments. Its advantages include its potential as a SERM and its potential as a ligand for the androgen receptor. Its limitations include its limited availability and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the study of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene. These include further studies on its mechanism of action, its potential as a treatment for breast and prostate cancer, and its potential as a ligand for other receptors. Additionally, further studies on its toxicity and its potential side effects are needed.
Synthesemethoden
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene can be synthesized using various methods, including Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-bromo-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base. The Heck coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and styrene in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-ethynyl-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base.
Eigenschaften
CAS-Nummer |
131544-83-7 |
|---|---|
Produktname |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
Molekularformel |
C30H26Cl2O3 |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C30H26Cl2O3/c1-33-25-14-8-22(9-15-25)28-29(30(28,31)32,23-10-16-26(34-2)17-11-23)24-12-18-27(19-13-24)35-20-21-6-4-3-5-7-21/h3-19,28H,20H2,1-2H3/t28-,29+/m1/s1 |
InChI-Schlüssel |
NOZGTIPFLLKLDR-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@](C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Synonyme |
1,1-dichloro-2-(4-benzyloxyphenyl)-2,3-bis(4-methoxyphenyl)cyclopropane DBMPCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



